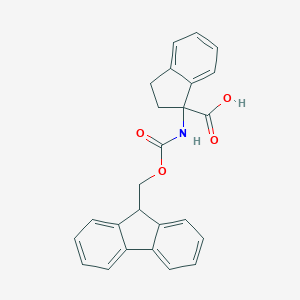

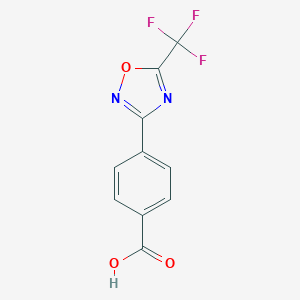

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Overview

Description

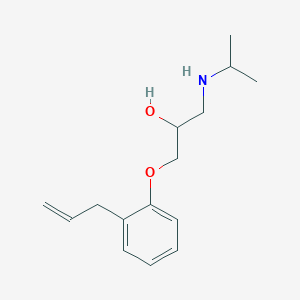

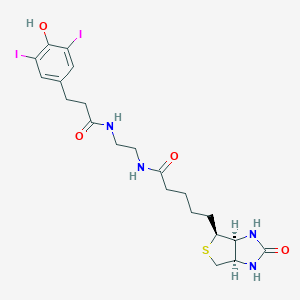

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified with a methoxy carbonyl group and an amino acid moiety . The fluorene moiety is a common protecting group in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using peptide coupling reactions . These reactions typically involve activating the carboxylic acid of one amino acid and then coupling it with the amine of another amino acid .Molecular Structure Analysis

The molecular structure of this compound likely includes a fluorene moiety, an amide linkage, and a carboxylic acid group . The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the carboxylic acid could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylic acid group could potentially make the compound acidic .Scientific Research Applications

Peptide Synthesis

This compound is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . Peptides are biomolecules that have several biological activities, making them important in the environment in which they operate. Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc .

Drug Development

Peptides are also important for the development of new drugs . The ability to synthesize peptides allows for the creation of drugs that can target specific biological functions, potentially leading to more effective treatments.

Biological Tests

The synthesis of peptides, including the use of this compound, is useful when larger amounts of peptides are needed to carry out biological tests . These tests can help researchers understand how these peptides interact with other molecules and their potential effects on biological systems.

NMR Structural Research

NMR (Nuclear Magnetic Resonance) structural research requires larger quantities of peptides, which can be achieved through synthesis . This compound plays a crucial role in the synthesis process, enabling researchers to study the structure and properties of peptides.

Interaction Studies

Synthetic peptides are used for interaction studies between peptides and other molecules . This compound, being a part of the synthesis process, aids in creating peptides for these studies.

Materials Science

Peptides are becoming increasingly important in materials science due to their self-assembling properties . The synthesis of peptides, including the use of this compound, can help in the development of new materials with unique properties.

Mechanism of Action

Target of Action

N-FMOC-DL-1-AMINOINDANE-1-CARBOXYLIC ACID is a derivative of amino acids . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, which play a crucial role in muscle growth and repair .

Mode of Action

The compound interacts with its targets, primarily the anabolic hormones, and influences their secretion . This interaction results in changes in the body’s metabolic processes, particularly those related to muscle growth and repair .

Biochemical Pathways

The compound affects the biochemical pathways related to the secretion of anabolic hormones . The downstream effects of these pathways include enhanced muscle growth and repair, improved physical performance, and prevention of exercise-induced muscle damage .

Pharmacokinetics

As an amino acid derivative, it is expected to have good bioavailability .

Result of Action

The primary result of the compound’s action is the enhancement of muscle growth and repair. It achieves this by influencing the secretion of anabolic hormones, which in turn affect the body’s metabolic processes . Additionally, the compound helps improve physical performance and prevent exercise-induced muscle damage .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(14-13-16-7-1-6-12-22(16)25)26-24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSMORCWJVCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369787 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

CAS RN |

214139-28-3 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)